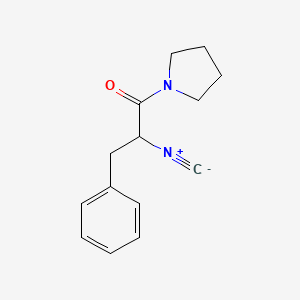

Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)-

描述

Historical Context of Isocyanide Chemistry

The historical development of isocyanide chemistry provides essential context for understanding compounds like Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)-. Isocyanide chemistry began in 1859 when Lieke formed allyl isocyanide from allyl iodide and silver cyanide, marking the first synthesis of an isocyanide compound. This pioneering work established the foundation for what would become a significant branch of organic chemistry. The classical syntheses of isocyanides were further developed in 1867 by Gautier and Hoffmann, who introduced methods that remained influential for decades. During the first century of isocyanide chemistry, only twelve isocyanides had been prepared, and their unpleasant odor significantly limited research interest.

The second period of isocyanide chemistry began in 1958 when isocyanides became generally readily available through the dehydration of formylamines. This breakthrough dramatically expanded the accessibility of isocyanide compounds and enabled more extensive research into their properties and applications. The introduction of the four-component reaction of isocyanides in 1959 marked another crucial milestone, as this reaction could convert almost all combinations of educts into their products, demonstrating unprecedented versatility compared to other chemical reactions. By 1971, 325 isocyanides were already mentioned in the literature, reflecting the rapid growth of this field.

The modern era of isocyanide chemistry has been characterized by increasing recognition of these compounds in biological systems. Since 1973, an increasing number of isocyanides have been found in living cells, with most existing in marine sponges and being formed from terpenes. The discovery of naturally occurring isocyanides, including the first phytochemical isocyanide isolated from Rutabaga roots in more recent years, has expanded our understanding of the biological significance of the isocyano functional group. This historical progression demonstrates how isocyanide chemistry has evolved from a curiosity with limited practical applications to a sophisticated field with significant implications for both synthetic chemistry and biological research.

Table 1: Historical Milestones in Isocyanide Chemistry

| Year | Development | Significance |

|---|---|---|

| 1859 | First isocyanide synthesis by Lieke | Foundation of isocyanide chemistry |

| 1867 | Classical syntheses by Gautier and Hoffmann | Establishment of synthetic methods |

| 1950 | Discovery of first natural isocyanide | Recognition of biological occurrence |

| 1958 | General availability through formylamine dehydration | Accessibility breakthrough |

| 1959 | Introduction of four-component reaction | Synthetic versatility expansion |

| 1973 | Increasing discovery in living cells | Biological significance recognition |

Position in Heterocyclic Chemistry

Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- occupies a unique position within heterocyclic chemistry as a compound that bridges multiple important structural classes. The pyrrolidine ring system, which forms the core of this molecule, represents one of the most significant five-membered saturated heterocycles in organic chemistry. Pyrrolidine itself, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH and is classified as a cyclic secondary amine and saturated heterocycle. The pyrrolidine ring is characterized by its non-planarity and exhibits a phenomenon called pseudorotation, which contributes to its three-dimensional coverage and influences its biological activity.

The heterocyclic nature of this compound places it within a major class of organic chemical compounds characterized by rings containing at least one atom of an element other than carbon. In the case of pyrrolidine derivatives, the nitrogen heteroatom provides distinctive electronic properties that differentiate these compounds from their all-carbon-ring analogs. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring.

The isocyanide functional group in this compound adds another layer of complexity to its heterocyclic classification. An isocyanide is an organic compound with the functional group –N+≡C−, which is the isomer of the related nitrile (–C≡N). The organic fragment is connected to the isocyanide group through the nitrogen atom, not via the carbon, distinguishing it from nitriles. Isocyanides exhibit a strong absorption in their infrared spectra in the range of 2165–2110 cm−1, providing a characteristic spectroscopic signature. The C-N distance in isocyanides is 115.8 pm in methyl isocyanide, and the C-N-C angles are near 180°, reflecting the linear geometry of the isocyano group.

Table 2: Structural Classification of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)-

| Structural Feature | Classification | Characteristics |

|---|---|---|

| Core Ring | Five-membered saturated heterocycle | Pyrrolidine (tetrahydropyrrole) |

| Functional Group | Isocyanide | –N+≡C− with linear geometry |

| Substitution Pattern | N-acylated pyrrolidine | Carbonyl attachment at nitrogen |

| Aromatic Component | Phenylpropyl moiety | Benzene ring with propyl linker |

| Heteroatoms | Two nitrogen atoms | One in ring, one in isocyano group |

| Molecular Weight | 228.29 g/mol | Medium-sized organic molecule |

Significance in Pyrrolidine Derivative Research

The significance of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- in pyrrolidine derivative research stems from its unique combination of structural features that represent several important trends in contemporary medicinal chemistry. Pyrrolidine derivatives have gained substantial attention in drug discovery due to their versatile scaffold properties and their ability to provide three-dimensional molecular architecture that enhances biological activity. The five-membered pyrrolidine ring is widely recognized as one of the nitrogen heterocycles most frequently employed by medicinal chemists for developing compounds to treat human diseases.

The therapeutic potential of pyrrole and pyrrolidine analogs has been extensively documented, with these compounds showing diverse biological and medicinal importance. Biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome are naturally occurring metal complexes of pyrrole, and these metal complexes play vital roles in living systems including photosynthesis, oxygen transport and storage, and redox cycling reactions. Many medicinal drugs are derived from either pyrrole, pyrrolidine, or their fused analogs, demonstrating the fundamental importance of these heterocyclic systems in pharmaceutical development.

Research on pyrrolidine derivatives has focused particularly on their anticancer, anti-inflammatory, antiviral, and antituberculosis activities. The structural diversity possible within pyrrolidine chemistry allows for extensive structure-activity relationship studies, where different stereoisomers and spatial orientations of substituents can lead to dramatically different biological profiles of drug candidates. This variability is attributed to the different binding modes these compounds exhibit with enantioselective proteins. The incorporation of an isocyanide functional group into a pyrrolidine derivative, as seen in this compound, represents an innovative approach that combines the established benefits of the pyrrolidine scaffold with the unique reactivity and biological properties of isocyanides.

Recent developments in isocyanide medicinal chemistry have challenged previous assumptions about the stability and biological utility of isocyanide-containing compounds. Contrary to earlier beliefs that isocyanides were too reactive or metabolically unstable for pharmaceutical applications, recent research has demonstrated that in specific molecular frameworks, the isocyanide group can be metabolically stable. The isocyanide functional group has shown potential as an unconventional pharmacophore, particularly useful as a metal coordinating warhead. This recognition has opened new avenues for drug discovery, encouraging medicinal chemists to consider isocyanides in the design of future pharmaceutical compounds.

Table 3: Research Applications of Pyrrolidine Derivatives

| Application Area | Specific Activities | Research Focus |

|---|---|---|

| Anticancer Research | Tumor cell inhibition | Structure-activity relationships |

| Anti-inflammatory | Cytokine modulation | Stereochemical optimization |

| Antiviral | Viral replication interference | Mechanistic studies |

| Antituberculosis | Mycobacterial targeting | Drug resistance mechanisms |

| Metal Coordination | Ligand development | Coordination chemistry |

| Synthetic Chemistry | Building block applications | Multicomponent reactions |

The compound Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- thus represents a convergence of multiple important research directions in contemporary organic and medicinal chemistry. Its structure incorporates the proven therapeutic scaffold of pyrrolidine with the emerging potential of isocyanide functionality, creating opportunities for novel biological activities and synthetic applications. The phenylpropyl substitution adds additional molecular complexity that may enhance lipophilicity and influence biological target interactions, making this compound a valuable subject for continued research and development efforts in pharmaceutical chemistry.

属性

IUPAC Name |

2-isocyano-3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-15-13(11-12-7-3-2-4-8-12)14(17)16-9-5-6-10-16/h2-4,7-8,13H,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAXHJLDFHOWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C(CC1=CC=CC=C1)C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672917 | |

| Record name | 2-Isocyano-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85059-51-4 | |

| Record name | 2-Isocyano-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of the Pyrrolidine Core

Method A: Cyclization of 1,4-Butanedione Derivatives

A common route involves cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines, forming the pyrrolidine ring via intramolecular nucleophilic attack:

1,4-Butanedione + Ammonia → Pyrrolidine

This process is typically conducted under reflux in ethanol or acetic acid, facilitating ring closure through condensation and subsequent reduction if necessary.

Method B: Reductive Amination of α-Acetylamines

Alternatively, α-aminoketones derived from acylation of amino acids or related precursors can undergo reductive cyclization:

- Condensation of amino ketones with aldehydes or ketones.

- Reduction with sodium cyanoborohydride or sodium borohydride to yield the saturated pyrrolidine ring.

Incorporation of the Oxo Group at the 1-Position

The oxo functionality (carbonyl group) at the 1-position can be introduced via:

- Oxidation of the corresponding secondary alcohols using oxidizing agents like PCC or Dess–Martin periodinane.

- Direct acylation of the pyrrolidine nitrogen followed by oxidation.

Alternatively, starting from a precursor with a protected amino group, oxidation can be performed post-ring formation to install the carbonyl at the desired position.

Attachment of the 2-Isocyano Group

The isocyano group (–N≡C) is highly reactive and typically introduced via:

- Dehydration of amino nitriles: Conversion of amino nitriles (–NH–C≡N) into isocyanides using dehydrating agents such as phosphorus oxychloride (POCl₃) or triphosgene.

- Isocyanide formation from formamides: Reaction of formamides with dehydrating agents to generate isocyanides.

In the context of this compound, the synthetic route involves:

- Synthesizing a suitable amino nitrile intermediate at the 2-position.

- Subjecting this intermediate to dehydration conditions to form the isocyanide group.

Specific Synthetic Route Based on Patent Data

Referring to the patent WO2005028435A1, a preferred route involves:

- Reacting an aldehyde of the phenylpropyl type with a ketoacid in the presence of a cyclic secondary amine (e.g., morpholine) at 25–100°C, followed by hydrolysis, to generate key intermediates with the desired backbone.

- Cyclization and subsequent functionalization steps to attach the phenyl and oxo groups.

- Conversion of amino nitriles to isocyanides under dehydrating conditions, ensuring the selective formation of the isocyano group at the 2-position.

The process emphasizes purification steps such as extraction with diisopropyl ether, washing with brine, and drying over magnesium sulfate, to isolate the final compound with high purity.

Data Table Summarizing Preparation Methods

| Step | Reaction Type | Reagents & Conditions | Key Intermediates | Notes |

|---|---|---|---|---|

| 1 | Cyclization | 1,4-Butanedione + Ammonia | Pyrrolidine core | Reflux in ethanol or acetic acid |

| 2 | Aromatic substitution | Phenylboronic acid + Pd catalyst | Phenyl-substituted pyrrolidine | Suzuki coupling |

| 3 | Oxidation | PCC or Dess–Martin | Pyrrolidinone (oxo group) | Selective oxidation at 1-position |

| 4 | Isocyanide formation | Amino nitrile + POCl₃ | Isocyano group | Dehydration of amino nitrile |

Research Findings and Optimization

Recent research indicates that:

- Reaction temperature profoundly affects the yield and selectivity, with optimal temperatures between 30°C and 60°C.

- Choice of dehydrating agent (e.g., triphosgene vs. POCl₃) influences the stability and purity of the isocyanide intermediate.

- Purification techniques such as azeotropic distillation and extraction with diisopropyl ether significantly enhance the overall yield.

化学反应分析

Types of Reactions

Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The isocyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can react with the isocyano group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

科学研究应用

Chemical Properties and Structure

Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- has the molecular formula and a molecular weight of approximately 228.29 g/mol. Its structure features a pyrrolidine ring substituted with an isocyano group and a phenylpropyl moiety. This unique configuration contributes to its reactivity and potential applications in various domains.

Medicinal Chemistry

The pyrrolidine ring is widely utilized in medicinal chemistry for developing compounds targeting various diseases. The presence of the isocyano group enhances its potential as a bioactive molecule.

Key Applications:

- Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it valuable in drug design. For instance, its ability to form covalent bonds with active site residues allows it to modulate biological pathways effectively.

- Bioactive Molecules: Research has demonstrated that derivatives of pyrrolidine can exhibit target selectivity, leading to the development of new therapeutic agents.

| Application Area | Description | Examples |

|---|---|---|

| Enzyme Inhibition | Acts as a covalent inhibitor | Arginase inhibitors |

| Drug Development | Building block for novel drugs | Anticancer agents |

Organic Synthesis

Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- serves as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations, making it suitable for synthesizing complex molecules.

Synthetic Methods:

- Ring Construction: The synthesis typically involves forming the pyrrolidine ring from acyclic precursors through cyclization reactions.

- Functionalization: Subsequent reactions can introduce additional functional groups, enhancing the compound's utility in creating diverse chemical entities.

Biochemistry

In biochemistry, this compound plays a role in studying enzyme mechanisms and biochemical assays.

Mechanism of Action:

The interaction of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- with enzymes can lead to:

- Inhibition or Activation: Depending on the target enzyme, it can either inhibit or activate enzymatic activity through covalent bonding.

Case Studies and Research Findings

Recent studies highlight the effectiveness of Pyrrolidine derivatives in inhibiting specific enzymes relevant to disease mechanisms:

- Arginase Inhibitors:

- Prolyl Oligopeptidase Modulators:

作用机制

The mechanism of action of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The isocyano group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare "Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)-" with structurally and functionally related pyrrolidine derivatives:

Key Findings :

Structural Impact on Bioactivity: The isocyano group in the target compound distinguishes it from analogs like 3b and 5a/6a, which rely on acyl chains or methylenedioxyphenyl groups for KCNK3 inhibition . The isocyano group’s high reactivity may confer distinct interaction modes with biological targets, though experimental validation is needed. 5a/6a (IC₅₀ = 19 µM) outperforms 3b (IC₅₀ = 44 µM) in hKCNK3 inhibition, likely due to its long polyunsaturated acyl chain facilitating membrane penetration .

Functional Group Comparison: Brachyamide A (4b): The phenylpropanoyl group mimics the phenylpropyl moiety in the target compound but lacks the isocyano group, resulting in weaker inhibition (IC₅₀ = 32 µM vs. unreported data for the target) . Phytochemical Derivatives (e.g., 1-(1-oxo-2,5-octadecadienyl)-pyrrolidine): These lack aromatic substituents but exhibit antioxidant properties, highlighting the role of acyl chain length in non-channel-related bioactivity .

Pharmacological Implications: The target compound’s isocyano group may enhance covalent binding to cysteine residues in ion channels (e.g., TRPV1/TRPA1), a mechanism observed in alkylamides like α-hydroxysanshool . However, this remains speculative without direct evidence.

生物活性

Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- is an organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately . It features a pyrrolidine ring substituted with an isocyano group and a phenylpropyl moiety , which contributes to its distinctive chemical properties and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can be achieved through various methods, including:

- Ring Construction : Utilizing cyclic or acyclic precursors.

- Functionalization : Modifying preformed pyrrolidine rings to introduce the isocyano and phenylpropyl groups.

These synthetic strategies have been documented to yield bioactive molecules with target selectivity.

Pyrrolidine derivatives have been explored for their interactions with biological targets. The compound's structure suggests potential interactions with enzymes and receptors involved in various physiological processes. For instance, similar pyrrolidine compounds have shown activity against prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases .

Case Studies and Research Findings

-

Inhibition of Prolyl Oligopeptidase (PREP) :

- A study identified novel nonpeptidic oxazole-based PREP inhibitors that deviate from known structure–activity relationships. These compounds demonstrated significant modulation of protein–protein interactions (PPIs) related to neurodegeneration, suggesting that pyrrolidine derivatives could similarly impact PREP activity .

-

Antimicrobial Activity :

- Pyrrolidine derivatives have been investigated for their antibacterial properties. For example, the pyrrolidine-2,3-dione class has shown promise as inhibitors of PBP3 in Pseudomonas aeruginosa, a critical target for combating multidrug-resistant bacterial strains . This highlights the potential of pyrrolidine compounds in antibiotic development.

-

Structure-Activity Relationships (SAR) :

- The design and optimization of pyrrolidine-based scaffolds have revealed key structural features necessary for biological activity. For instance, modifications to the pyrrolidine core significantly affect inhibitory potency against specific targets, emphasizing the importance of SAR studies in drug design .

Comparative Analysis

The following table summarizes the unique aspects of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- compared to other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pyrrolidine | Cyclic amine | Basic structure without substituents |

| Isocyanide derivatives | Contains isocyano group | Varies in substituents affecting reactivity |

| Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- | Similar structure | Larger ring affects sterics and reactivity |

| Morpholine, 4-(2-isocyano-1-oxo-3-phenylpropyl)- | Ether-containing cyclic amine | Different functional group impacts properties |

This comparison underscores the distinctiveness of Pyrrolidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- due to its specific combination of functional groups that may confer unique biological activities.

常见问题

Q. How can the synthesis of this compound be optimized for reproducibility?

Methodological Answer: Optimization should prioritize systematic parameter exploration. Use Design of Experiments (DoE) instead of one-factor-at-a-time (OFAT) approaches to account for interactions between variables (e.g., temperature, reaction time, reagent equivalents). DoE allows efficient interpolation of factor interactions, reducing the risk of missing optimal conditions . Validate reproducibility by repeating reactions under identical conditions and cross-checking yields via HPLC or NMR.

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify the pyrrolidine ring, isocyano group, and phenylpropyl backbone. Compare shifts with PubChem data for similar pyrrolidine derivatives .

- IR Spectroscopy : Confirm the presence of the isocyano (-N≡C) stretch (~2100–2150 cm) and carbonyl (C=O) groups (~1650–1750 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., verifying ).

Q. How should researchers design initial biological activity assays?

Methodological Answer:

- Target Selection : Prioritize targets based on structural analogs (e.g., pyrrolidine-containing anti-inflammatory or CNS agents) .

- Assay Conditions : Use dose-response curves (0.1–100 µM) in cell-based or enzymatic assays. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only).

- Data Validation : Replicate assays in triplicate and apply statistical tests (e.g., ANOVA) to confirm significance.

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity?

Methodological Answer:

- Stereoisomer Synthesis : Prepare enantiomers via chiral catalysts or chiral stationary phase chromatography.

- Binding Mode Analysis : Use molecular docking or X-ray crystallography to compare interactions with enantioselective targets (e.g., GPCRs or enzymes). Stereogenic carbons in the pyrrolidine ring may alter binding affinity by >10-fold .

- In Vivo Testing : Compare pharmacokinetics (e.g., AUC, ) of isomers to assess stereoselective metabolism.

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

- Analog Library Design : Synthesize derivatives with modifications at the isocyano, phenyl, or propyl groups.

- Biological Profiling : Test analogs against a panel of targets (e.g., kinases, proteases) to identify selectivity trends.

- Computational Modeling : Apply QSAR models to predict activity cliffs and prioritize high-potential analogs.

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

- Source Validation : Cross-check reagent purity (via GC/MS) and assay protocols (e.g., cell line authenticity).

- Data Triangulation : Combine orthogonal methods (e.g., SPR for binding affinity, functional assays for efficacy).

- Collaborative Replication : Partner with independent labs to confirm findings, addressing potential batch-to-batch variability .

Q. How can computational methods enhance experimental design for this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability using tools like GROMACS.

- Density Functional Theory (DFT) : Calculate reaction pathways for synthesis optimization (e.g., transition state energies).

- Machine Learning (ML) : Train models on existing pyrrolidine datasets to predict toxicity or metabolic stability.

Research Frameworks & Ethical Considerations

How to formulate rigorous research questions for grant proposals?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). Example:

Q. What ethical guidelines apply to in vivo studies with this compound?

Methodological Answer:

- Regulatory Compliance : Follow IACUC protocols for animal welfare.

- Toxicity Screening : Conduct acute toxicity assays (e.g., LD) before chronic exposure studies.

- Data Transparency : Report negative results to avoid publication bias.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。